Physicochemical Characterization of 1H-Pyrrolo[2,3-b]pyridin-1-ol: A Guide to Molecular Weight and Solubility for Drug Development
Physicochemical Characterization of 1H-Pyrrolo[2,3-b]pyridin-1-ol: A Guide to Molecular Weight and Solubility for Drug Development
Introduction: The Significance of 7-Azaindole N-Oxides in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry. Its unique structure, which mimics the indole core of tryptophan, allows it to serve as a versatile building block in the synthesis of a wide array of biologically active compounds, including potent kinase inhibitors for cancer therapy.[1][2][3] The N-oxide derivative, 1H-Pyrrolo[2,3-b]pyridin-1-ol (also known as 7-Azaindole N-oxide), is of particular interest.[4] It serves not only as a key synthetic intermediate but also as a potential metabolite of 7-azaindole-based drugs, making the characterization of its fundamental physicochemical properties—namely molecular weight and solubility—a critical step in the drug discovery and development pipeline.
This technical guide provides an in-depth analysis of the molecular weight and solubility profile of 1H-Pyrrolo[2,3-b]pyridin-1-ol. It is designed for researchers, medicinal chemists, and formulation scientists, offering both foundational data and actionable experimental protocols to enable informed decision-making in a research and development setting.
Section 1: Core Molecular Attributes
A precise understanding of a compound's molecular weight is foundational for all quantitative studies, from stoichiometric calculations in synthesis to the interpretation of mass spectrometry data and the preparation of solutions for bioassays.
Molecular Formula and Weight Calculation
The elemental composition of 1H-Pyrrolo[2,3-b]pyridin-1-ol is defined by its molecular formula. For the anhydrous form, the formula is C₇H₆N₂O . Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u), the molecular weight is calculated. Commercial sources often provide this compound as a hydrate, which must be accounted for in experimental work. For instance, the hemihydrate form has the formula C₇H₆N₂O · 0.5H₂O and a corresponding molecular weight of approximately 143.14 g/mol .[5]
The table below summarizes the key molecular identifiers for the anhydrous form of 1H-Pyrrolo[2,3-b]pyridin-1-ol.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | PubChem |
| Average Molecular Weight | 134.14 g/mol | [6][7][8] |
| Monoisotopic Mass | 134.048013 u | [6] |
| Common Synonyms | 7-Azaindole N-oxide, 1H-Pyrrolo[2,3-b]pyridine, 7-oxide | [5] |
| CAS Number | 1202864-61-6 (for hemihydrate) | [5] |
Section 2: Comprehensive Solubility Profile
Solubility is a critical determinant of a drug candidate's fate, influencing everything from its absorption and distribution in vivo to its suitability for formulation and high-throughput screening. While described as having "excellent solubility," a deeper, quantitative understanding is essential for development.[4]
Theoretical Solubility Considerations
The solubility of 1H-Pyrrolo[2,3-b]pyridin-1-ol is governed by its molecular structure:
-
Polarity and Hydrogen Bonding: The N-oxide functional group significantly increases the molecule's polarity compared to the parent 7-azaindole. The oxygen atom is a strong hydrogen bond acceptor, while the pyrrole N-H remains a hydrogen bond donor. This dual character enhances its potential for interaction with polar solvents, particularly water.
Experimental Solubility Determination: A Validated Protocol
To provide reliable and reproducible solubility data, a standardized experimental protocol is required. The shake-flask method is the gold-standard technique for determining equilibrium solubility, as recommended by regulatory bodies like the FDA.[10][11][12] This method ensures that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solid.
Objective: To determine the equilibrium solubility of 1H-Pyrrolo[2,3-b]pyridin-1-ol in a selected buffer system (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 25°C or 37°C).
Materials:
-
1H-Pyrrolo[2,3-b]pyridin-1-ol (solid, high purity)
-
Selected solvent/buffer (e.g., pH 7.4 PBS)
-
Temperature-controlled orbital shaker
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for accurate quantification.
-
Sample Preparation: Add an excess amount of solid 1H-Pyrrolo[2,3-b]pyridin-1-ol to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[13] Record the exact amount added.
-
Solvent Addition: Add a precise, known volume of the pre-equilibrated buffer (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, though a preliminary time-to-equilibrium study is recommended.[13][14]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials.[13]
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.[13]
-
Quantification: Analyze the clear, filtered saturated solution using a validated HPLC method. Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve generated from the standard solutions.[13]
-
Data Reporting: Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or micromolar (µM). The experiment should be performed in triplicate to ensure statistical validity.[11]
This protocol constitutes a self-validating system because the presence of excess, undissolved solid provides a direct visual and physical confirmation that the solution has reached its saturation point under the specified conditions.
Section 3: Implications for Drug Development
The physicochemical data for 1H-Pyrrolo[2,3-b]pyridin-1-ol are not merely academic; they have direct and significant consequences for drug development programs.
-
Lead Optimization: During lead optimization, solubility data guides medicinal chemists in modifying the scaffold to improve pharmacokinetic properties. Poor solubility can be a "red flag," prompting efforts to introduce more polar groups or reduce molecular weight and lipophilicity.
-
Formulation Development: For a compound to be developed into a drug product, it must be formulated for administration. The solubility of the active pharmaceutical ingredient (API) in various excipients and solvent systems is the primary determinant of whether an oral, intravenous, or other dosage form is feasible.
-
Bioassay and Screening Relevance: In in vitro assays, compound precipitation due to low solubility can lead to false-negative or artifactual results. Knowing the solubility limit in assay buffers (often containing DMSO) is crucial for designing reliable experiments and interpreting screening data accurately.[14] The relatively low molecular weight of this compound makes it an attractive starting point, as there is ample room for modification without violating common guidelines like Lipinski's Rule of Five.
Conclusion
1H-Pyrrolo[2,3-b]pyridin-1-ol is a compound of significant interest due to its relationship with the medicinally important 7-azaindole scaffold. Its core molecular attributes, centered on a molecular weight of approximately 134.14 g/mol for the anhydrous form, and a solubility profile enhanced by the polar N-oxide group, are defining features for its application in research. A thorough and accurate determination of its equilibrium solubility, using validated methods such as the shake-flask protocol detailed herein, is an indispensable step for any research program utilizing this molecule, ensuring data integrity and paving the way for successful drug discovery and development outcomes.
References
- YuJa.
- U.S. Food and Drug Administration (FDA). BCS Methodology: Solubility, Permeability & Dissolution.
- Sigma-Aldrich. 7-Azaindole N-oxide 97. Product Page.
- U.S. Food and Drug Administration (FDA).
- ACS Publications.
- BioAssay Systems. Shake Flask Method Summary.
- U.S. Food and Drug Administration (FDA).
- PubChem, National Center for Biotechnology Inform
- Sigma-Aldrich. 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. Product Page.
- Code of Federal Regulations. § 799.6784 TSCA water solubility: Column elution method; shake flask method.
- BenchChem. General Experimental Protocol for Determining Solubility.
- PubChem, National Center for Biotechnology Inform
- CymitQuimica. 1H-pyrrolo[2,3-b]pyridin-5-ol. Product Page.
- Royal Society of Chemistry.
- ChemScene. 1H-Pyrrolo[2,3-b]pyridin-6(7H)-one. Product Page.
- Bellevue College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ACS Publications. 7-Azaindole N-Oxide (7-AINO)
- Computational Chemistry. Compound solubility measurements for early drug discovery.
- Bellevue College. Experiment 2 # Solubility.
- WuXi AppTec. Solubility Study.
- MilliporeSigma. 1H-Pyrrolo[2,3-b]pyridin-4-amine. Product Page.
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Tokyo Chemical Industry Co., Ltd. 1H-Pyrrolo[2,3-b]pyridine.
- Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
Sources
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pannellum [ucr.yuja.com]
- 5. 7-氮杂吲哚N-氧化物 半水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1H-pyrrolo[2,3-b]pyridin-4-ol | C7H6N2O | CID 12646048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 98549-88-3: 1H-pyrrolo[2,3-b]pyridin-5-ol | CymitQuimica [cymitquimica.com]
- 8. chemscene.com [chemscene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
